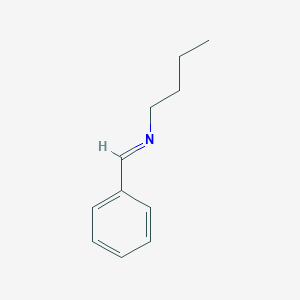

2-Azido-1-methyl-3-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-1-methyl-3-nitrobenzene is a compound that is not directly mentioned in the provided papers. However, the papers discuss related azido-nitrobenzene compounds and their reactions, which can provide insights into the chemistry of azido-nitrobenzene derivatives. These compounds are of interest due to their potential applications in synthesizing complex organic structures and their relevance in understanding reaction mechanisms involving azide and nitro groups .

Synthesis Analysis

The synthesis of azido-nitrobenzene derivatives typically involves the introduction of azide and nitro groups into a benzene ring. While the papers do not describe the synthesis of 2-Azido-1-methyl-3-nitrobenzene specifically, they do provide examples of similar compounds. For instance, 1-alkynyl-2-nitrobenzenes are used as starting materials for the synthesis of azacyclic compounds through a redox/cycloaddition cascade . Another paper discusses the synthesis of 2-Methyl-2-nitro-1-azidopropane, which, although not a benzene derivative, shares the azide and nitro functional groups and is synthesized through condensation, substitution, and azideation reactions .

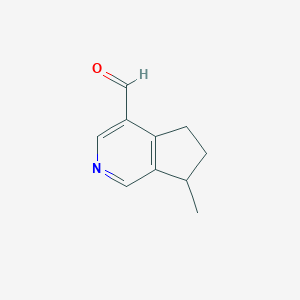

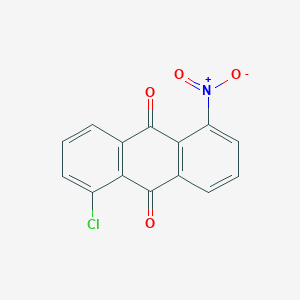

Molecular Structure Analysis

The molecular structure of azido-nitrobenzene derivatives is characterized by the presence of azide (N3) and nitro (NO2) groups attached to a benzene ring. These functional groups are known to influence the electronic properties of the molecule. For example, the crystalline-state photoreaction of 1-azido-2-nitrobenzene has been studied using X-ray crystallography, revealing the formation of benzofuroxan as a product and suggesting the presence of a triplet nitrene intermediate .

Chemical Reactions Analysis

The chemical reactivity of azido-nitrobenzene derivatives is complex and can lead to a variety of products depending on the reaction conditions. The papers describe several reactions, such as the gold-catalyzed synthesis of azacyclic compounds from nitroalkyne substrates , and the photoreaction of 1-azido-2-nitrobenzene leading to heterocycle formation . Additionally, the pyrolysis of substituted 2-nitroazidobenzenes has been studied, providing insights into the reaction rates and mechanisms, which involve an electrocyclic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of azido-nitrobenzene derivatives are influenced by the azide and nitro groups. These groups are highly reactive and can participate in various chemical reactions, including cycloadditions, photoreactions, and pyrolysis. The papers provide data on the reactivity of these compounds, such as the Hammett correlations of pyrolysis rates for substituted 2-nitroazidobenzenes , and the radical coupling reactions of 1-azido-3-nitrobenzene with a half-sandwich complex .

将来の方向性

While the future directions for 2-Azido-1-methyl-3-nitrobenzene are not explicitly mentioned in the retrieved sources, nitro compounds and their derivatives continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability .

特性

IUPAC Name |

2-azido-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNEHBYBTZSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338349 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-methyl-3-nitrobenzene | |

CAS RN |

16714-18-4 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)